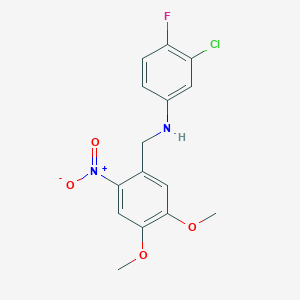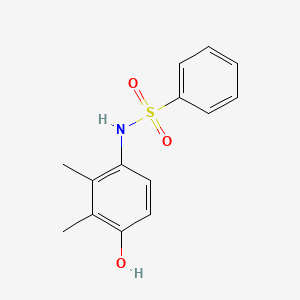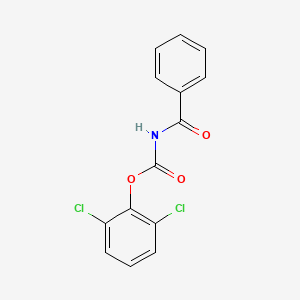
2,6-dichlorophenyl benzoylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichlorophenyl benzoylcarbamate, also known as dichlorphenamide, is a chemical compound used in scientific research for its pharmacological properties. It belongs to the class of sulfonamide diuretics and is primarily used as a carbonic anhydrase inhibitor.
作用机制
The mechanism of action of 2,6-dichlorophenyl benzoylcarbamate is primarily related to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. By inhibiting carbonic anhydrase, this compound helps to decrease the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity. Additionally, this compound has been shown to have diuretic effects, which can help to decrease fluid retention in the body.
实验室实验的优点和局限性
One of the main advantages of using 2,6-dichlorophenyl benzoylcarbamate in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe compound to use in lab experiments.
One of the main limitations of using this compound in lab experiments is its specificity. As a carbonic anhydrase inhibitor, it may not be effective in studying other physiological processes that are not related to carbonic anhydrase. Additionally, its diuretic effects may interfere with certain experiments that require the maintenance of fluid balance in the body.
未来方向
There are several future directions for the use of 2,6-dichlorophenyl benzoylcarbamate in scientific research. One potential area of research is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, this compound may be useful in the treatment of other conditions that are related to carbonic anhydrase activity, such as metabolic acidosis and cystic fibrosis.
Conclusion:
In conclusion, this compound is a useful compound in scientific research due to its pharmacological properties as a carbonic anhydrase inhibitor. Its ability to decrease intraocular pressure and seizure activity make it a useful tool in the treatment of glaucoma and epilepsy. While it has limitations in terms of its specificity and diuretic effects, it remains a valuable compound for studying the role of carbonic anhydrase in various physiological processes.
合成方法
The synthesis of 2,6-dichlorophenyl benzoylcarbamate involves the reaction of 2,6-dichlorophenol with phosgene to form 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with ammonium carbonate to produce the final product, this compound.
科学研究应用
2,6-dichlorophenyl benzoylcarbamate has been extensively used in scientific research for its pharmacological properties. It is primarily used as a carbonic anhydrase inhibitor and has been shown to be effective in the treatment of glaucoma and epilepsy. Additionally, it has been used in the treatment of altitude sickness, as it helps to decrease the symptoms associated with this condition.
属性
IUPAC Name |
(2,6-dichlorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-7-4-8-11(16)12(10)20-14(19)17-13(18)9-5-2-1-3-6-9/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYEXHXIKEELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

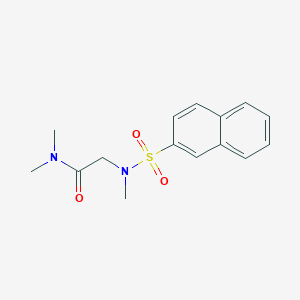


![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
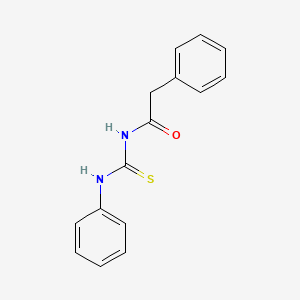
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)

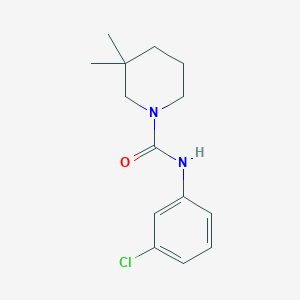

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
